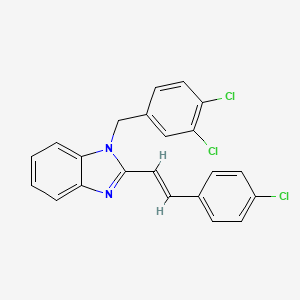
2-(4-chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with a 4-chlorostyryl group and a 3,4-dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 3,4-dichlorobenzylamine to form an intermediate imine, which is then cyclized with o-phenylenediamine to yield the benzimidazole core.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with altered properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 2-(4-chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole has been studied for its antiproliferative properties, making it a candidate for anticancer drug development.
Medicine: The compound's potential medicinal applications include its use as an antimicrobial agent and its role in the development of new therapeutic drugs targeting various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-(4-chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-(4-Chlorostyryl)-1-ethylquinolinium iodide
2-(4-Chlorostyryl)-1-(2,5-dichlorobenzyl)-1H-1,3-benzimidazole
Uniqueness: Compared to similar compounds, 2-(4-chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole stands out due to its specific substitution pattern, which influences its reactivity and biological activity. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2/c23-17-9-5-15(6-10-17)8-12-22-26-20-3-1-2-4-21(20)27(22)14-16-7-11-18(24)19(25)13-16/h1-13H,14H2/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTRIFDAUQLPMB-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)/C=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














